What are the physical and chemical properties of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine?
What are the physical and chemical properties of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine (CAS No: 117077-93-7). This compound is a key intermediate in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document consolidates available data on its properties, provides detailed experimental protocols for its synthesis and analysis, and explores its relevance in the context of drug discovery and development.
Chemical and Physical Properties
Physical Properties
A summary of the key physical properties is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₇Cl₂N₃ | --INVALID-LINK--[1] |
| Molecular Weight | 192.05 g/mol | --INVALID-LINK--[2] |
| Appearance | Solid (predicted) | Inferred from similar compounds |
| Melting Point | No data available | N/A |
| Boiling Point | No data available | N/A |
| Solubility | Soluble in many organic solvents (predicted) | --INVALID-LINK--[3] |
| pKa | No data available | N/A |
Chemical Properties
The chemical reactivity of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine is primarily dictated by the electron-deficient pyrimidine ring and the two chlorine substituents, which are susceptible to nucleophilic aromatic substitution.
| Property | Value | Source |
| IUPAC Name | 2,6-dichloro-N,N-dimethylpyrimidin-4-amine | --INVALID-LINK--[1] |
| CAS Number | 117077-93-7 | --INVALID-LINK--[1] |
| SMILES | CN(C)C1=NC(Cl)=NC(Cl)=C1 | --INVALID-LINK--[1] |
| InChIKey | LXVKMWBQSJTIPX-UHFFFAOYSA-N | --INVALID-LINK--[4] |
Experimental Protocols
Synthesis of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine
A common synthetic route to this compound involves the nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with dimethylamine. The reaction selectively occurs at the more reactive 4-position of the pyrimidine ring.
Materials:
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2,4,6-Trichloropyrimidine
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
A suitable organic solvent (e.g., ethanol, acetonitrile)
-
A base (e.g., triethylamine, potassium carbonate)
-
Standard laboratory glassware for organic synthesis
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Magnetic stirrer and heating mantle
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Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in the chosen organic solvent.
-
Add the base (1.1 eq) to the solution.
-
Cool the mixture in an ice bath.
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Slowly add the dimethylamine solution (1.0-1.2 eq) to the reaction mixture while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
Procedure:
-
Finely powder a small amount of the purified solid.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute and observe the temperature at which the substance begins to melt and the temperature at which it is completely molten. The melting point is recorded as this range[5][6].
Determination of Solubility
A qualitative assessment of solubility in various solvents can be performed as follows:
Procedure:
-
Place approximately 10 mg of the compound into a small test tube.
-
Add 1 mL of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Vortex the mixture for 30 seconds at room temperature.
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Visually inspect for the presence of undissolved solid to determine if the compound is soluble, partially soluble, or insoluble[7][8][9].
Spectroscopic Data
While specific experimental spectra for 2,6-dichloro-N,N-dimethylpyrimidin-4-amine are not widely published, the expected spectral characteristics can be predicted based on its structure.
¹H and ¹³C NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups of the dimethylamino substituent, likely in the range of 3.0-3.5 ppm. Another singlet would be expected for the proton on the pyrimidine ring.
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¹³C NMR: The carbon NMR spectrum will show signals for the two methyl carbons, and the four distinct carbons of the pyrimidine ring. The carbons attached to chlorine atoms will be significantly downfield.
Mass Spectrometry
The mass spectrum, likely obtained via electron ionization (EI), would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern would be characterized by the loss of chlorine atoms and methyl groups[2][10][11]. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4).
Infrared (IR) Spectroscopy
The IR spectrum will lack N-H stretching bands as it is a tertiary amine. Key absorptions would include C-H stretching from the methyl groups and the pyrimidine ring, C=N and C=C stretching vibrations of the pyrimidine ring, and C-Cl stretching vibrations[12].
Role in Drug Discovery and Development
Derivatives of 2,6-dichloropyrimidine are prominent scaffolds in the development of kinase inhibitors. The chlorine atoms at the 2- and 6-positions serve as versatile handles for introducing various substituents through nucleophilic aromatic substitution, allowing for the fine-tuning of inhibitor potency and selectivity.
Kinase Inhibition
Pyrimidine-based compounds have been successfully developed as inhibitors for a range of kinases, including:
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising strategy in cancer therapy[4][13][14][15][16].
-
Polo-like Kinases (PLKs): Also critical for cell cycle progression, PLK inhibitors are being investigated as anticancer agents[3][13][17][18][19].
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is an established anti-angiogenic therapy in oncology[6][20][21][22][23].
The general mechanism of action for these inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.
Signaling Pathways
The diagram below illustrates a generalized kinase signaling pathway and the point of inhibition by a pyrimidine-based inhibitor.
Caption: Generalized kinase signaling pathway inhibited by a pyrimidine derivative.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical workflow for an in vitro kinase inhibition assay.
Caption: Workflow for an in vitro kinase inhibition assay.[5][12][24][25]
Conclusion
2,6-dichloro-N,N-dimethylpyrimidin-4-amine is a valuable building block for the synthesis of biologically active molecules, particularly kinase inhibitors for cancer therapy. While detailed experimental data on the compound itself is limited, its structural similarity to known kinase inhibitors and the versatility of the dichloropyrimidine scaffold make it a compound of high interest for medicinal chemists and drug development professionals. Further experimental characterization of its physical and chemical properties is warranted to facilitate its broader application in drug discovery.
References
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- 19. [PDF] Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. | Semantic Scholar [semanticscholar.org]
- 20. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
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